Welcome to the BenchChem Online Store!
molecular formula C11H11F3N2O2 B1670361 Dezinamide CAS No. 91077-32-6

Dezinamide

Cat. No. B1670361
M. Wt: 260.21 g/mol
InChI Key: LIAILJLSVRAGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04594189

Procedure details

A solution of 6 fold molar excess nitrourea and 3-[3-(trifluoromethyl)phenoxy]azetidine in a 50-50 vol. % mixture of methylene chloride and absolute ethyl alcohol is stirred at room temperature for 48 hr. The mixture is filtered. The filtrate is evaporated to dryness and the residue is partitioned between equal volumes of methylene chloride and water. The water layer is extracted 3 times with methylene chloride. The methylene chloride extracts are combined and evaporated to dryness. The residue is washed with a mixture of 1 vol. of methylene chloride to 20 volumes of toluene and filtered. The precipitate is recrystallized from ethanol/water to give pale yellow crystals. The crystals are triturated with a mixture of 2 volumes methylene chloride to 20 volumes of toluene for 2 hr. White crystals of title compound are obtained, m.p. 151°-152° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([NH:4][C:5]([NH2:7])=[O:6])([O-])=O.[F:8][C:9]([F:22])([F:21])[C:10]1[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=1)[O:13][CH:14]1[CH2:17]N[CH2:15]1.C(Cl)Cl>C(O)C>[F:8][C:9]([F:21])([F:22])[C:10]1[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=1)[O:13][CH:14]1[CH2:17][N:4]([C:5]([NH2:7])=[O:6])[CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(OC2CNC2)C=CC1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between equal volumes of methylene chloride and water
EXTRACTION
Type
EXTRACTION
Details
The water layer is extracted 3 times with methylene chloride
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
The residue is washed with a mixture of 1 vol. of methylene chloride to 20 volumes of toluene
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The precipitate is recrystallized from ethanol/water
CUSTOM
Type
CUSTOM
Details
to give pale yellow crystals
CUSTOM
Type
CUSTOM
Details
The crystals are triturated with a mixture of 2 volumes methylene chloride to 20 volumes of toluene for 2 hr
Duration
2 h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC(C=1C=C(OC2CN(C2)C(=O)N)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.